molecular formula C13H18ClNO5 B6026903 methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate

methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate

Cat. No.: B6026903
M. Wt: 303.74 g/mol
InChI Key: SIWQFKOPRRMTNM-VIZOYTHASA-N
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Description

Methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring, multiple functional groups, and a stereoisomeric configuration

Preparation Methods

The synthesis of methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the chloro and ethoxyiminomethyl groups, and esterification. Common synthetic routes may involve:

    Cyclohexane Ring Formation: Starting from simple precursors like cyclohexanone, the ring structure is formed through cyclization reactions.

    Functional Group Introduction: The chloro and ethoxyiminomethyl groups are introduced through substitution reactions, often using reagents like thionyl chloride and ethoxyamine.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, forming new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the ethoxyiminomethyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds include other cyclohexane derivatives with different substituents. For example:

    Methyl 1-chloro-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate: Lacks the ethoxyiminomethyl group, leading to different reactivity and applications.

    Ethyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate: Has an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.

    1-Chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylic acid: The free acid form, which has different chemical properties and applications.

These comparisons highlight the uniqueness of methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate in terms of its specific functional groups and their impact on its chemical behavior and applications.

Properties

IUPAC Name

methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO5/c1-5-20-15-7-8-9(16)6-12(2,3)13(14,10(8)17)11(18)19-4/h7-8H,5-6H2,1-4H3/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWQFKOPRRMTNM-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=CC1C(=O)CC(C(C1=O)(C(=O)OC)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C/C1C(=O)CC(C(C1=O)(C(=O)OC)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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